An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester: A Keystone in Glycobiology and Drug Discovery
An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester: A Keystone in Glycobiology and Drug Discovery
This guide provides an in-depth technical overview of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, a pivotal protected monosaccharide in the field of glycobiology. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications, offering both theoretical understanding and practical insights.
Introduction: The Significance of Protected Sialic Acids
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the outermost ends of glycan chains on cell surfaces.[1][2] This terminal positioning makes them crucial mediators of a vast array of biological and pathological processes, including cell-cell recognition, immune responses, and pathogen invasion.[3][4] The most common sialic acid, N-acetylneuraminic acid (Neu5Ac), is a focal point of glycobiology research.
To chemically manipulate and incorporate sialic acids into more complex structures for research and therapeutic purposes, it is often necessary to employ protecting groups. These groups temporarily block reactive hydroxyl and carboxyl moieties, allowing for selective chemical transformations at other positions. 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is a key intermediate in this context. The acetylation of the hydroxyl groups at positions 4, 7, 8, and 9, along with the esterification of the carboxyl group, renders the molecule stable under various reaction conditions and primes it for use as a glycosyl donor in the synthesis of sialosides and other glycoconjugates.[5] This versatile, acetylated derivative of N-acetylneuraminic acid is a cornerstone for the synthesis of complex glycans and has significant implications for drug discovery and development.[3][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is essential for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 84380-10-9 | [7][8] |
| Molecular Formula | C20H29NO13 | [7][8] |
| Molecular Weight | 491.44 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [7] |
| Melting Point | 185-189 °C | [7] |
| Solubility | Slightly soluble in Chloroform | [7] |
| Storage Temperature | 2-8 °C | [7][8] |
Spectroscopic Data:
The structural integrity of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete dataset for the target molecule is proprietary to various suppliers, data for closely related compounds and foundational principles allow for an accurate prediction of its spectral characteristics. The 13C NMR data for the title compound is available and provides key structural information.[9] High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.
Synthesis of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester: A Strategic Approach
The synthesis of this per-acetylated sialic acid derivative from N-acetylneuraminic acid (Neu5Ac) involves a multi-step process that necessitates careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of the carboxylic acid and the subsequent acetylation of the hydroxyl groups.
Rationale for the Synthetic Strategy
The synthetic pathway is designed to first protect the most acidic proton, which is on the carboxyl group, to prevent unwanted side reactions during the acetylation step. Esterification, typically to a methyl ester, is a common and effective strategy. Following the protection of the carboxyl group, the hydroxyl groups are acetylated. Acetic anhydride in the presence of a base like pyridine is a standard method for this transformation.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a synthesized methodology based on established procedures for the protection and acetylation of sialic acids.[10][11][12][13]
Step 1: Methyl Esterification of N-Acetylneuraminic Acid
-
Dissolution: Suspend N-acetylneuraminic acid in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride or a sulfonic acid resin).
-
Reaction: Stir the mixture at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Work-up: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution). Concentrate the solution under reduced pressure. The resulting crude N-acetylneuraminic acid methyl ester is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.
Step 2: Acetylation of the Hydroxyl Groups
-
Dissolution: Dissolve the crude N-acetylneuraminic acid methyl ester from the previous step in a mixture of pyridine and acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of ice-water. Extract the product into an organic solvent such as ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester as a white solid.
Caption: Synthetic workflow for the target molecule.
Applications in Research and Drug Development
The utility of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester stems from its role as a versatile building block in the synthesis of complex glycoconjugates and sialic acid analogs.
Chemoenzymatic Synthesis of Sialosides
This protected sialic acid derivative is a crucial precursor for the synthesis of activated sialyl donors, such as sialyl phosphites or sialyl halides, which are then used in chemical glycosylation reactions. Furthermore, it can be deprotected selectively to generate substrates for enzymatic sialylation using sialyltransferases.[5][14][15] The ability to synthesize specific sialosides is fundamental to studying the roles of sialic acids in biological recognition events.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Growing impact of sialic acid-containing glycans in future drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,7,8,9-TETRA-O-ACETYL-N-ACETYLNEURAMINIC ACID METHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 15. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
